molecular formula C19H16BrN5O2 B14742462 5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide CAS No. 6165-62-4

5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide

Cat. No.: B14742462
CAS No.: 6165-62-4
M. Wt: 426.3 g/mol
InChI Key: YPGHRGWNIUZPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a complex organic compound that belongs to the class of tetrazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine The structure of this compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of 4-nitrobenzyl bromide with diphenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The tetrazole ring can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazole
  • 4-Nitrophenyl-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
  • 5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide

Uniqueness

5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromide ion also influences its solubility and interaction with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

6165-62-4

Molecular Formula

C19H16BrN5O2

Molecular Weight

426.3 g/mol

IUPAC Name

5-(4-nitrophenyl)-2,3-diphenyl-1H-tetrazol-1-ium;bromide

InChI

InChI=1S/C19H15N5O2.BrH/c25-24(26)18-13-11-15(12-14-18)19-20-22(16-7-3-1-4-8-16)23(21-19)17-9-5-2-6-10-17;/h1-14H,(H,20,21);1H

InChI Key

YPGHRGWNIUZPCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.